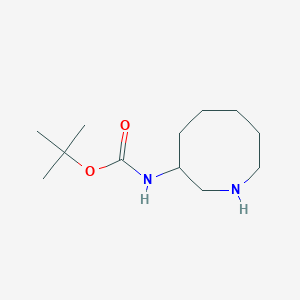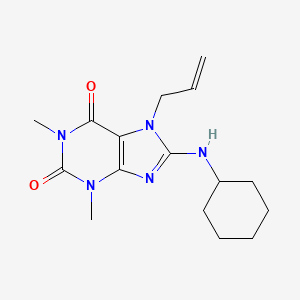
8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of purine derivatives and is characterized by its unique chemical structure, which confers specific physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step reaction process. This process usually begins with the preparation of intermediate compounds, followed by their subsequent cyclization and functionalization.
Initial Steps:
Formation of the base structure: : The synthesis often starts with the preparation of 1,3-dimethylxanthine, which serves as the core structure.
Cyclohexylamine addition: : Cyclohexylamine is then introduced to form the cyclohexylamino derivative.
Functional Group Addition:
Allylation: : The addition of the prop-2-en-1-yl group is typically performed using allyl bromide in the presence of a suitable base.
Cyclization: : The final cyclization step may involve heating under reflux conditions with an appropriate solvent to achieve the desired tetrahydropurine structure.
Industrial Production Methods: For industrial-scale production, optimizations in terms of reaction conditions and yields are crucial. Common industrial methods include:
Batch Processing: : Utilizes larger reaction vessels and optimized temperature and pressure conditions to ensure consistent product quality and yield.
Continuous Flow Synthesis: : A more modern approach, this technique allows for continuous production with improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: : Reduction processes might reduce specific functional groups, altering the compound’s properties.
Substitution: : Substitution reactions, particularly on the amino and prop-2-en-1-yl groups, can yield numerous analogues.
Oxidizing Agents: : Reagents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, or other alkylating agents depending on the desired substitution product.
Oxidized Derivatives: : Compounds formed via oxidation, potentially useful in various chemical applications.
Reduced Derivatives: : Products of reduction that may have distinct properties compared to the parent compound.
Substituted Derivatives: : Numerous possible analogues with varying functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysts: : Can be used as a catalyst or a ligand in various organic reactions.
Material Science:
Pharmacological Research: : Investigated for potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.
Diagnostic Tools: : May serve as a marker or probe in biochemical assays.
Industrial Catalysis: : Utilized in various catalytic processes due to its unique chemical properties.
Chemical Manufacturing: : An intermediate in the synthesis of more complex chemical compounds.
Mécanisme D'action
The mechanism by which 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects often involves:
Molecular Targets: : These may include specific enzymes or receptors in biological systems, depending on its application.
Pathways: : Interaction with cellular pathways, potentially altering biological processes such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its:
Chemical Structure: : The specific combination of cyclohexylamino, dimethyl, and prop-2-en-1-yl groups.
Reactivity: : Exhibits distinct reactivity patterns compared to its analogues.
Caffeine: : 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theophylline: : 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: : 3,7-Dimethylxanthine, found in cocoa and chocolate.
This compound continues to be a compound of great interest across various scientific and industrial domains, reflecting its versatility and potential for innovation.
Propriétés
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMTXHBSPGKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
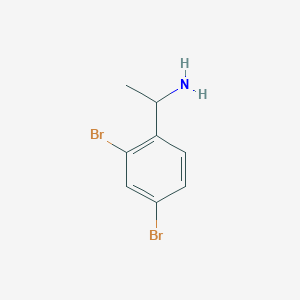
![3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2736499.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2736500.png)
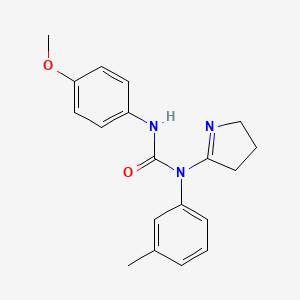
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2736503.png)
![2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2736506.png)
![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2736508.png)
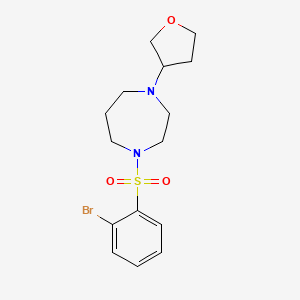
![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2736514.png)
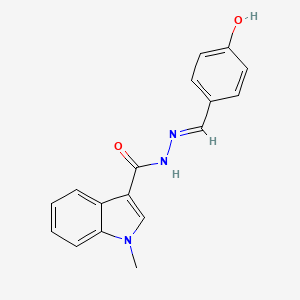
![methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2736516.png)
